5-Hydroxybenzydamine Hydrochloride

Photodegradation Stability-indicating assay Forced degradation

Researchers quantifying benzydamine photodegradation or CYP-mediated metabolism require authentic 5-Hydroxybenzydamine HCl, not surrogates like Impurity C or N-oxide which cause systematic analytical bias. This hydrochloride salt standard resolves critical procurement pain points: • Defined stoichiometry eliminates weighing errors vs. free base, ensuring accuracy in photokinetic calculations. • Enables baseline resolution from parent drug and Impurity C in HPLC methods, leveraging distinct C18 retention from its intact basic side chain. • Serves as the requisite quantitative standard for CYP activity assessment in dual-pathway FMO/CYP probe studies.

Molecular Formula C19H24ClN3O2
Molecular Weight 361.9 g/mol
Cat. No. B13424076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxybenzydamine Hydrochloride
Molecular FormulaC19H24ClN3O2
Molecular Weight361.9 g/mol
Structural Identifiers
SMILESCN(C)CCCOC1=NN(C2=C1C=C(C=C2)O)CC3=CC=CC=C3.Cl
InChIInChI=1S/C19H23N3O2.ClH/c1-21(2)11-6-12-24-19-17-13-16(23)9-10-18(17)22(20-19)14-15-7-4-3-5-8-15;/h3-5,7-10,13,23H,6,11-12,14H2,1-2H3;1H
InChIKeyKXCCGANRGMOPNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hydroxybenzydamine Hydrochloride: Reference Standard and Photodegradation Metabolite


5-Hydroxybenzydamine Hydrochloride (CAS 39860-89-4, MW 361.9, C₁₉H₂₄ClN₃O₂) is the hydrochloride salt of a primary hydroxylated metabolite and photodegradation product of the non-steroidal anti-inflammatory drug benzydamine. The compound retains the intact 1-benzyl-3-(3-dimethylaminopropoxy)-indazole scaffold with hydroxylation at the 5-position of the indazole ring . Unlike the dealkylated fragment commonly designated Benzydamine EP Impurity C (1-Benzyl-1H-indazol-3-ol, MW 224.26), this compound preserves the full dimethylaminopropyl side chain and is formed both via cytochrome P450-mediated hepatic oxidation and via UV-induced photodegradation of benzydamine at 300 nm [1]. It serves as a critical reference standard for stability-indicating analytical methods, phototoxicity assessment, and metabolic pathway discrimination in pharmaceutical quality control and preclinical research [2].

Workflow Stability-indicating method development
Metabolism CYP hydroxylation pathway reference
Photostability Forced degradation & photolysis benchmark

Why Benzydamine N-Oxide, Impurity C, or Other Metabolites Cannot Substitute


Substituting 5-Hydroxybenzydamine Hydrochloride with benzydamine N-oxide, benzydamine EP Impurity C, or the free base form introduces critical analytical and pharmacological discrepancies. Benzydamine N-oxide (CAS 36504-71-9) is generated via flavin-containing monooxygenase (FMO)-mediated N-oxidation, a pathway entirely distinct from the CYP-mediated aromatic hydroxylation that yields 5-hydroxybenzydamine [1]. Consequently, their plasma concentration ratios diverge markedly across species and hepatic models [2]. Benzydamine EP Impurity C (CAS 2215-63-6, MW 224.26) lacks the dimethylaminopropyl side chain entirely, producing an approximately 38% lower molecular mass and fundamentally different chromatographic retention, UV absorption profile, and solubility—rendering it unsuitable for quantifying the intact hydroxylated metabolite [3]. The free base form (MW 325.4) lacks the defined stoichiometry and enhanced aqueous solubility of the hydrochloride salt, introducing weighing and solution preparation imprecision. Each of these analogs, if used as a surrogate, would generate systematically biased quantitative data in stability-indicating assays, metabolite profiling, and phototoxicity studies.

N-Oxide Metabolite
Generated via FMO, not CYP; plasma ratios differ. May not reflect hydroxylation pathway context.
EP Impurity C
Dealkylated fragment with ~38% lower mass and distinct retention. Cannot serve as intact metabolite surrogate.
Free Base Form
Undefined stoichiometry and hygroscopicity introduce weighing imprecision. Hydrochloride salt recommended for solution accuracy.

Quantitative Differentiation Data for Procurement and Method Selection


Photodegradation Formation Ratio Under Standardized UV Irradiation

Under controlled UV irradiation (300 nm) of a methanolic benzydamine hydrochloride solution under oxygen, 5-hydroxybenzydamine (photoproduct 2) is generated as the minor photoproduct at 25% of total photolysis yield, while 2-β-dimethylaminopropyl-1-benzylindalolin-3-one (photoproduct 3) constitutes the major product at 75% [1]. This fixed stoichiometric ratio under standardized conditions provides a quantitative benchmark for forced degradation studies: any deviation from this 25:75 ratio in experimental photodegradation indicates altered photolysis conditions or incomplete photodegradation. The formation occurs under both aerobic and anaerobic conditions, confirming that the 5-hydroxylation pathway is oxygen-independent [1].

Photolysis product yield
Head-to-head
5-Hydroxybenzydamine: 25% yield vs major photoproduct: 75% (3-fold higher)
Defined minor product ratio supports forced degradation protocol calibration.
UV 300 nm, methanol; oxygen-independent formation.
Photodegradation Stability-indicating assay Forced degradation

Photohemolytic Potency: Differential Erythrocyte Lysis Activity

Erythrocyte lysis photosensitized by benzydamine (1), 5-hydroxybenzydamine (2), and photoproduct 3 was investigated comparatively. Photoproduct 3 was identified as a potent photohemolytic agent under aerobic conditions, whereas 5-hydroxybenzydamine demonstrated substantially lower photohemolytic activity [1]. In follow-up mechanistic studies, photoproduct 3 produced singlet oxygen (demonstrated by 2,5-dimethylfuran trapping) and its photohemolysis rate was enhanced by deuterium oxide and oxygen, while no change was observed in the presence of reduced glutathione . The photohemolysis rate was low under anaerobic conditions for all compounds tested . This differential photohemolytic profile means that 5-hydroxybenzydamine, despite being a photodegradation product, contributes less to the overall phototoxic risk of degraded benzydamine formulations than the co-produced photoproduct 3.

Photohemolytic activity
Reported
5-Hydroxybenzydamine: low photohemolytic potency; comparator photoproduct 3: potent, singlet-oxygen mediated
Enables component-resolved phototoxicity endpoint evaluation.
In vitro erythrocyte lysis assay under UV-A.
Phototoxicity Erythrocyte lysis Photosafety assessment

Structural Integrity: Intact Metabolite Versus Dealkylated Impurity C

5-Hydroxybenzydamine Hydrochloride (CAS 39860-89-4, C₁₉H₂₄ClN₃O₂, MW 361.9) retains the full dimethylaminopropoxy side chain, distinguishing it unequivocally from Benzydamine EP Impurity C (1-Benzyl-1H-indazol-3-ol, CAS 2215-63-6, C₁₄H₁₂N₂O, MW 224.26) . The 38% difference in molecular mass (361.9 vs 224.26) produces distinct LC-MS/MS transitions, retention times, and ionization efficiencies. Impurity C is recognized as an official BP/EP impurity and is routinely quantified in chemometric models with linearity ranges of 1.50–3.50 μg/mL [1]. However, Impurity C is a dealkylated fragment that cannot serve as a surrogate for the intact hydroxylated metabolite in metabolic tracing studies, since it lacks both the dimethylamino moiety required for MS/MS detection at the same transitions and the propoxy linker that defines the full metabolite structure. The hydrochloride salt form further provides defined stoichiometry (1:1 HCl) that eliminates the weighing uncertainty inherent to the hygroscopic free base.

Structural integrity vs Impurity C
Specification review
MW 361.9 (HCl salt), full dimethylaminopropoxy side chain vs Impurity C MW 224.26 (dealkylated fragment)
Procurement of correct entity prevents ~38% mass bias in metabolite quantification.
Distinct LC-MS/MS transitions and retention behavior.
Reference standard Pharmaceutical impurity profiling LC-MS method validation

Metabolic Pathway Origin: CYP Hydroxylation Versus FMO N-Oxidation

5-Hydroxybenzydamine arises from cytochrome P450 (CYP)-mediated aromatic hydroxylation at the indazole 5-position, whereas benzydamine N-oxide—the primary circulating metabolite—is generated exclusively by flavin-containing monooxygenase (FMO) enzymes [1][2]. This pathway bifurcation has been exploited to use benzydamine as a dual-purpose in vivo probe: the N-oxide metabolite reflects FMO activity (particularly FMO1 and FMO3), while the 5-hydroxy metabolite reflects CYP activity (predominantly CYP1A2 and other isoforms) [3]. In humanized-liver TK-NOG mice, plasma concentrations of benzydamine N-oxide were slightly higher than those of demethyl benzydamine following oral benzydamine (10 mg/kg); in contrast, control mice showed the opposite ratio [2]. Hydroxybenzydamine is excreted as its corresponding glucuronide conjugate, while the N-oxide circulates predominantly in unconjugated form [4]. This metabolic divergence means that the 5-hydroxy metabolite and the N-oxide cannot substitute for one another as analytical targets in drug metabolism or DDI (drug-drug interaction) studies.

Metabolic pathway origin
Class-level
CYP-mediated aromatic hydroxylation (5-hydroxy) vs FMO-mediated N-oxidation (N-oxide metabolite)
Dual-pathway probe context: CYP arm requires this standard; FMO arm requires N-oxide.
Pathway-specific enzyme families; glucuronide conjugation of hydroxy metabolite.
Drug metabolism CYP phenotyping FMO activity probe

Colorimetric Detection Specificity: Bromophenol Red Ion-Pair Method

A validated stability-indicating colorimetric method enables specific quantification of benzydamine hydrochloride in the presence of its two toxic photodegradation products: 5-hydroxybenzydamine and 2-β-dimethylaminopropyl-1-benzylindalolin-3-one. The method employs the acid dye bromophenol red, forming an ion-pair with benzydamine that is extracted into chloroform and measured at 425 nm . Critically, neither 5-hydroxybenzydamine nor photoproduct 3 forms a measurable ion-pair with bromophenol red under the same conditions, conferring selectivity for the intact parent drug. The method achieved a mean accuracy of 100.04 ± 0.41% for benzydamine hydrochloride determination in the presence of these degradation products . This negative detection characteristic—the absence of interference from 5-hydroxybenzydamine at 425 nm—is itself analytically valuable: it confirms that absorbance at this wavelength is exclusively attributable to undegraded benzydamine, while the degradation products require orthogonal detection (e.g., HPLC-UV or LC-MS) for their own quantification.

Colorimetric selectivity
Direct head-to-head
No signal at 425 nm for 5-hydroxybenzydamine; benzydamine HCl forms ion-pair (accuracy 100.04%)
Negative interference confirms suitability for orthogonal identity check in QC methods.
Bromophenol red ion-pair extraction into chloroform.
Stability-indicating method Colorimetric assay Quality control

High-Value Application Scenarios


Forced Degradation and Photostability Testing per ICH Q1B

In ICH Q1B-compliant photostability studies of benzydamine hydrochloride oromucosal sprays, mouthwashes, and topical gels, 5-hydroxybenzydamine HCl is an essential reference standard for identifying and quantifying the 5-hydroxy photodegradation product. The known 25% formation yield under UV 300 nm irradiation in methanol provides a benchmark for method development: analytical methods must resolve 5-hydroxybenzydamine from the co-formed photoproduct 3 (75% yield), benzydamine N-oxide, and the parent drug. The hydrochloride salt's defined stoichiometry eliminates weighing errors that could propagate through photodegradation kinetics calculations. Regulatory submissions (ANDA, DMF) require characterization of this specific impurity because it is a toxic photodegradation product distinct from the dealkylated EP Impurity C .

Dual-Pathway Drug Metabolism and DDI Studies

Benzydamine is increasingly employed as a dual-pathway in vivo probe for simultaneously assessing FMO activity (via N-oxide formation) and CYP activity (via 5-hydroxylation) . In this context, 5-hydroxybenzydamine HCl is the requisite quantitative standard for the CYP-dependent hydroxylation arm. Because hydroxybenzydamine is excreted predominantly as its glucuronide conjugate , the authentic unconjugated standard enables method development with and without β-glucuronidase treatment, distinguishing free from total hydroxy-metabolite. Procurement of the hydrochloride salt rather than the free base ensures consistent solution preparation in aqueous mobile phases for LC-MS/MS, minimizing ionization variability caused by counterion effects during electrospray ionization.

Pharmaceutical Impurity Method Validation and Reference Standard Qualification

For analytical method validation (AMV) and quality control (QC) release testing of benzydamine API and finished drug products, 5-hydroxybenzydamine HCl serves as a metabolite-class impurity reference standard—distinct from the pharmacopoeial Impurity C. The validated colorimetric method at 425 nm can be used as an orthogonal identity check: authentic 5-hydroxybenzydamine HCl must not produce a false-positive signal at this wavelength, confirming that any absorbance detected is exclusively from residual benzydamine. For HPLC method development, the molecular mass difference (361.9 vs 224.26 for Impurity C) and the presence of the basic dimethylamino group confer distinct retention behavior on C18 columns under acidic mobile phase conditions, enabling baseline resolution of all three species (parent drug, 5-hydroxy metabolite, Impurity C) within a single gradient run.

Component-Resolved Phototoxicity and Photosafety Assessment

Benzydamine is classified as a photoallergic and phototoxic agent, and its phototoxicity is significantly linked to its photodegradation products . Because photoproduct 3 is a potent photohemolytic singlet-oxygen generator while 5-hydroxybenzydamine demonstrates substantially lower photohemolytic activity , accurate component-resolved phototoxicity evaluation requires separate quantification of each photoproduct. Procuring 5-hydroxybenzydamine HCl as a discrete reference standard permits laboratories to spike each photoproduct individually into the erythrocyte lysis assay, establishing concentration-response relationships that distinguish the contribution of each degradant to the overall phototoxic hazard. This data supports photosafety sections of regulatory dossiers (CTD Module 4.2.3.4) for benzydamine-containing products.

Application
Selection Property
Validation Focus
Forced degradation & photostability studies
Photodegradation product identification
Chromatographic resolution & yield benchmark
CYP-mediated metabolism & DDI research
CYP hydroxylation pathway reference
Glucuronide vs unconjugated metabolite quantitation
Impurity method validation & reference qualification
Metabolite-class impurity standard
Selectivity & orthogonal identity confirmation
Component-resolved phototoxicity assessment
Discrete photoproduct standard
Concentration-response & photohemolysis risk evaluation
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